AKB48 N-Pentanoic Acid

Description

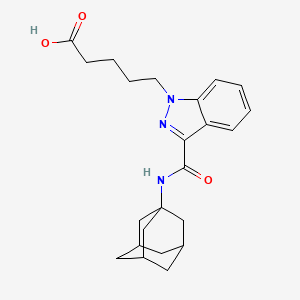

AKB48 N-Pentanoic Acid is a primary metabolite of AKB48 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide), a synthetic cannabinoid receptor agonist (SCRA) classified among adamantylindazoles. AKB48 binds to cannabinoid receptors CB1 and CB2 with high affinity, comparable to JWH-018, and is metabolized in vivo via oxidation of the pentyl side chain to form this compound . This metabolite is characterized by the replacement of the terminal hydroxyl group on the pentyl chain with a carboxylic acid moiety, a common metabolic pathway for SCRAs with alkyl chain substituents .

Detection of this compound in urine serves as a biomarker for AKB48 consumption. Analytical methods such as ultra-high-performance liquid chromatography–quadrupole time-of-flight–mass spectrometry (UHPLC-QTOF-MS) have validated its presence in human samples, with a detection frequency of 2.3% in a study of 1,000 urine samples .

Properties

IUPAC Name |

5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCIJYXHEYJYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043149 | |

| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-94-4 | |

| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of AKB48 N-pentanoic acid metabolite involves the carboxylation of the N-alkyl chain of AKB48. The synthetic route typically includes the following steps:

Starting Material: AKB48, a pentyl indazole with structural similarity to JWH 018 adamantyl carboxamide.

Reaction Conditions: The carboxylation reaction is carried out under controlled conditions to ensure the selective formation of the N-pentanoic acid metabolite.

Chemical Reactions Analysis

AKB48 N-pentanoic acid metabolite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced metabolites.

Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Analytical Methods for Detection

The detection of AKB48 N-pentanoic acid is primarily conducted through advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS). These methods are crucial for accurately identifying and quantifying this metabolite in biological specimens.

Screening and Confirmation Techniques

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique allows for the simultaneous quantification of multiple synthetic cannabinoids and their metabolites, including this compound. It has been shown to be sensitive and selective for routine use in forensic toxicology .

- High-Resolution Mass Spectrometry : Utilized to enhance the detection capabilities of this compound in complex biological matrices, improving the identification of metabolites through precise mass measurements .

Forensic Applications

This compound plays a critical role in forensic toxicology, particularly in drug screening programs. Its detection can indicate recent use of synthetic cannabinoids, which are often associated with various health risks.

Case Studies

- Case Study 1 : A retrospective analysis of urine samples from patients suspected of synthetic cannabinoid intoxication revealed the presence of this compound in 2.3% of samples tested. This highlights its relevance as a biomarker for recent drug use .

- Case Study 2 : In a study involving 35 authentic cases screened for drugs of abuse, this compound was identified among various metabolites using LC-QTOF-MS methods. The study demonstrated that metabolites accounted for a significant portion of the combined area under the curve, indicating effective metabolism and clearance pathways .

Research Applications

Beyond forensic science, research into this compound extends to pharmacology and toxicology, where understanding its metabolic pathways can inform safety assessments and regulatory decisions regarding synthetic cannabinoids.

Metabolic Pathways

Research indicates that this compound is primarily formed through hydroxylation and dealkylation processes during metabolism. Identifying these pathways is essential for developing accurate detection methods and understanding the pharmacokinetics of synthetic cannabinoids .

Data Tables

The following table summarizes key findings related to this compound's detection and significance in various studies:

Mechanism of Action

The mechanism of action of AKB48 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. The compound binds to cannabinoid receptors CB1 and CB2, leading to the activation of various signaling pathways. This interaction results in the modulation of neurotransmitter release and other physiological effects .

Comparison with Similar Compounds

Structural and Metabolic Differences

AKB48 N-Pentanoic Acid belongs to a class of carboxylic acid metabolites derived from SCRAs. Key analogs and their metabolites include:

Key Observations :

- Fluorinated Analogs: 5F-AKB48, a fluorinated derivative of AKB48, undergoes hydroxylation rather than carboxylation due to the electron-withdrawing effects of fluorine, yielding 5F-AKB48 N-(4-hydroxypentyl) instead of a pentanoic acid metabolite .

- Non-Fluorinated SCRAs: AKB48 and JWH-018 preferentially form carboxylic acid metabolites (e.g., this compound, JWH-018 N-Pentanoic Acid) via ω-oxidation, whereas fluorinated analogs like 5F-AKB48 and AM2201 favor hydroxylated metabolites .

Pharmacological and Analytical Considerations

- Receptor Affinity: AKB48 exhibits nanomolar affinity for CB1 receptors (Ki = 5.34 nM in mice; 3.24 nM in humans), comparable to JWH-018 (Ki = 5.82 nM in mice) . However, its metabolite, this compound, is presumed inactive at cannabinoid receptors, similar to JWH-018 N-Pentanoic Acid .

- Detection Sensitivity: UHPLC-QTOF-MS methods confirm this compound at concentrations as low as 0.1 ng/mL, outperforming traditional immunoassays . In contrast, 5F-AKB48 metabolites require specialized hydrolysis steps for detection, complicating routine screening .

Stability and Toxicity

- Limited toxicity data exist for SCRAs’ metabolites, though parent compounds like AKB48 are associated with adverse effects such as tachycardia and psychosis. The carboxylic acid metabolites are generally considered less toxic due to reduced receptor activity .

Research Implications and Challenges

- Metabolic Profiling : Discrepancies between seizure statistics (e.g., high 5F-AKB48 prevalence) and metabolite detection rates highlight gaps in understanding fluorinated SCRAs’ metabolic fate .

- Analytical Standardization : Commercial availability of reference standards (e.g., Cayman Chemical) has improved detection reliability, yet metabolite diversity necessitates continuous method updates .

Biological Activity

AKB48 N-Pentanoic Acid, a synthetic cannabinoid metabolite, has garnered attention in pharmacological research due to its complex biological activity and implications in toxicology. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological effects, metabolic pathways, and relevant case studies.

Overview of this compound

AKB48 is a member of the synthetic cannabinoid family, which mimics the effects of THC, the active component in cannabis. The N-pentanoic acid variant is particularly significant as it serves as a metabolite of the parent compound AKB48. Understanding its biological activity is crucial for both clinical and forensic toxicology.

Metabolic Pathways

The metabolism of this compound is characterized by various transformations, predominantly through hydroxylation, keto-group formation, and N-dealkylation. A study identified 41 metabolites of AKB48 through human liver microsome (HLM) experiments, with hydroxylation being the most common modification observed .

Key Metabolites Identified

- Monohydroxylated metabolites : Predominantly found shortly after administration.

- Dihydroxylated and trihydroxylated metabolites : More prevalent within 30 minutes post-administration.

- N-pentanoic acid glucuronide : Detected in urine samples, indicating significant conjugation activity .

This compound exhibits cannabinoid receptor activity , primarily interacting with CB1 and CB2 receptors. The binding affinity and resultant biological effects can vary significantly based on structural modifications:

- IC50 values : The inhibitory concentration (IC50) for AKB48 is reported between 1.00-15.00 ng/ml , indicating its potency in receptor binding .

- Cross-reactivity : Studies have shown substantial cross-reactivity with related synthetic cannabinoids, which complicates detection and analysis in clinical samples .

Case Study Analysis

A notable case series examined the presence of this compound in patient samples during drug screenings. The findings highlighted the compound's prevalence in various matrices (e.g., serum, plasma) and its implications for understanding synthetic cannabinoid use in clinical settings:

| Patient | Sample Type | Date | ADB-PINACA (ng/mL) | This compound (ng/mL) |

|---|---|---|---|---|

| 1 | Serum | 08/22 | 85 | 29 |

| Plasma | 08/22 | 65 | 16 | |

| Plasma | 08/23 | ND | 57 | |

| 2 | Serum | 08/22 | 307 | 32 |

| Plasma | 08/23 | ND | 109 | |

| Plasma | 08/24 | ND | 52 |

This data indicates that AKB48 and its metabolites can persist in biological systems for extended periods post-use, complicating both detection strategies and therapeutic interventions.

Analytical Techniques for Detection

The detection of this compound relies heavily on advanced chromatographic techniques. Studies have utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and quantify this metabolite effectively:

- Method validation : The analytical methods have shown high specificity and sensitivity, with limits of detection ranging from 0.1 to 12 ng/mL .

- Sample analysis : A significant number of urine samples from drug withdrawal programs were analyzed, confirming the presence of AKB48 metabolites alongside other synthetic cannabinoids .

Q & A

Q. How does structural modification of AKB48’s pentanoic acid chain influence CB1/CB2 receptor binding affinity?

- Methodological Answer : Synthesize analogs (e.g., 4-fluorobenzyl or hydroxylated derivatives) and assess binding via radioligand displacement assays (Ki values). Use molecular docking simulations to correlate substituent effects with receptor interactions .

Data Contradictions and Recommendations

- Stability vs. Reactivity : While SDS reports no decomposition under standard conditions, advanced oxidative stress studies (e.g., Fenton reactions) are needed to evaluate stability in extreme environments .

- Cross-Reactivity Gaps : ELISA data show <1% cross-reactivity, but JWH-200 analogs exhibit anomalous >1,000% reactivity. Use orthogonal MS-based methods for confirmation in disputed cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.